Fexofenadine-d6

Bioanalysis LC-MS/MS Method Validation

Quantitative bioanalysis of fexofenadine in plasma demands an internal standard that precisely co-elutes and compensates for matrix effects. Fexofenadine-d6 (+6 Da mass shift) resolves this challenge with validated performance metrics. • Intra-/inter-run precision ≤4.3% CV, accuracy ≤8.0% over 1-500 ng/mL range, enabling robust pharmacokinetic and bioequivalence studies. • Compatible with rapid 2-min LC-MS/MS methods using 96-well protein precipitation for high-throughput workflows. • Supplied with regulatory-compliant characterization data traceable to USP/EP, supporting ANDA method validation and QC applications.

Molecular Formula C32H39NO4
Molecular Weight 507.7 g/mol
CAS No. 548783-71-7
Cat. No. B602463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexofenadine-d6
CAS548783-71-7
Synonyms4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid; 
Molecular FormulaC32H39NO4
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3
InChIKeyRWTNPBWLLIMQHL-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilitySoluble in DMSO
StorageStore at -20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Fexofenadine-d6 (CAS 548783-71-7): A Hexa-Deuterated Internal Standard for Precise Fexofenadine Quantification in Bioanalytical Workflows


Fexofenadine-d6 is a stable isotope-labeled analog of the second-generation antihistamine fexofenadine, in which six hydrogen atoms are replaced by deuterium . This hexa-deuterated compound is classified as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a mass shift of +6 Da relative to the unlabeled analyte [1]. It is chemically defined as 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-(methyl-d3)propanoic-3,3,3-d3 acid, with a molecular formula of C32H33D6NO4 and a molecular weight of 507.7 g/mol [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2].

Workflow
LC-MS/MS bioanalysis for fexofenadine quantification
ISTD Type
Hexa-deuterated internal standard (+6 Da mass shift)
Use Context
Method development, validation, and research-matrix analysis

Why Fexofenadine-d6 is Not Interchangeable with Other Fexofenadine Internal Standards


In quantitative bioanalysis, the selection of an internal standard (IS) is critical for method accuracy and precision. While several deuterated fexofenadine analogs exist (e.g., d3, d5, d6, d10) and non-deuterated structural analogs may be considered, they are not functionally equivalent. Key differentiators include the magnitude of the mass shift, which influences MS interference and isotopic purity, and the demonstrated performance in validated analytical methods. A generic substitution can introduce systematic bias due to differences in extraction recovery, matrix effect compensation, and chromatographic co-elution, all of which are tightly linked to the IS's physicochemical similarity to the analyte. Fexofenadine-d6 has been validated in specific methods with established performance metrics, including precision within 4.3% CV and accuracy within 8.0% [1]. Using a different IS would require full re-validation and may not meet the same quantitative benchmarks. The following section provides the quantitative evidence base for prioritizing Fexofenadine-d6 over its closest alternatives.

Mass shift mismatch

Different deuterium labeling (e.g., d3, d10) may alter interference profiles and co-elution behavior relative to the analyte.

Isotopic enrichment variance

Lower isotopic enrichment in alternatives can increase unlabeled species contribution, potentially affecting isotope dilution accuracy.

Validated performance specificity

Reported precision, accuracy, and calibration slope are ISTD-specific; substitution requires full re-validation and may not meet identical benchmarks.

Quantitative Evidence Guide: Validated Performance and Comparative Advantages of Fexofenadine-d6 in Bioanalytical Applications


Analytical Method Validation: Precision and Accuracy Benchmarks for Fexofenadine-d6 in Human Plasma

Fexofenadine-d6 enabled a validated LC-MS/MS method for fexofenadine quantification in human plasma with intra- and inter-run precision within 4.3% CV and accuracy within 8.0% across a linear range of 1–500 ng/mL [1]. This performance was achieved using protein precipitation with acetonitrile containing the internal standard, followed by filtration in a 96-well format [1]. The method's total run time was 2 minutes [1].

Precision & Accuracy
Reported
Precision ≤4.3% CV
Accuracy ≤8.0%
Supports bioanalytical validation review
Human plasma LC-MS/MS; 1–500 ng/mL range; verify in-house
Bioanalysis LC-MS/MS Method Validation

Isotopic Purity and Mass Spectrometric Specificity: Fexofenadine-d6 vs. Fexofenadine-d10

Fexofenadine-d6 is supplied with a chemical purity of 98% and an isotopic enrichment of ≥99% atom D . In comparison, Fexofenadine-d10, which is labeled on the diphenylmethyl group, offers a larger mass shift (+10 Da) but with a slightly lower isotopic enrichment of 98% atom D . The +6 Da shift of Fexofenadine-d6 provides a clear MS separation from the unlabeled analyte (m/z 502→466 vs. m/z 508→472) while minimizing potential cross-talk or isotopic interference from naturally occurring isotopes [1].

Isotopic Enrichment
Reported
≥99% atom D Fexofenadine-d6
98% atom D Fexofenadine-d10
Higher enrichment reduces isotopic interference risk
Vendor CoA data; independent verification advised
Isotopic Purity Mass Spectrometry Internal Standard Selection

Calibration Curve Linearity and Signal Suppression Assessment in Isotope Dilution LC-ESI-MS

In a study investigating internal standard signal suppression in LC-ESI-MS, the fexofenadine/d6-fexofenadine pair was evaluated alongside dapsone/d4-dapsone and pseudoephedrine/d3-ephedrine [1]. The calibration curve slope for fexofenadine/d6-fexofenadine was 0.964 ± 0.008, which was closer to the ideal unity (1.00) than the other two pairs (dapsone/d4-dapsone: 0.905 ± 0.048; pseudoephedrine/d3-ephedrine: 1.02 ± 0.080) [1]. This indicates that quantitation using the fexofenadine/d6-fexofenadine pair is robust against variations in IS peak area caused by co-eluting analyte signal suppression at flow rates >100 μL/min [1].

Calibration Slope
Head-to-head
0.964 ± 0.008 Fexofenadine-d6
0.905 / 1.02 Comparators
Slope near unity indicates robust quantitation under ion suppression
LC-ESI-MS >100 µL/min; research context
Isotope Dilution LC-ESI-MS Signal Suppression

Regulatory Compliance and ANDA Suitability for Method Validation

Fexofenadine-d6 is explicitly supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This contrasts with some alternative deuterated internal standards, such as Fexofenadine-d10, for which such explicit regulatory compliance statements and ANDA suitability are less frequently documented in vendor specifications .

Regulatory Documentation
Vendor-specified
ANDA suitability statement and USP/EP traceability available
Supports regulatory documentation review
Vendor-specified; verify for intended submission context
Regulatory Compliance ANDA Method Validation

Optimal Application Scenarios for Fexofenadine-d6 in Bioanalytical and Pharmaceutical Research


Validated Quantification of Fexofenadine in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Fexofenadine-d6 is the preferred internal standard for LC-MS/MS methods quantifying fexofenadine in human plasma, as demonstrated by its validated performance with intra- and inter-run precision within 4.3% CV and accuracy within 8.0% over a 1–500 ng/mL range [1]. This scenario is ideal for clinical pharmacokinetic studies, including bioequivalence trials requiring regulatory submission.

High-Throughput Bioanalysis Using 96-Well Format Protein Precipitation

The rapid, 2-minute LC-MS/MS method utilizing Fexofenadine-d6 as an internal standard is designed for high-throughput sample analysis. The method employs protein precipitation in 96-well plates, followed by filtration, enabling manual processing of a full plate in under one hour [1]. This workflow is well-suited for large-scale clinical or pre-clinical studies.

Isotope Dilution LC-MS/MS in the Presence of ESI Signal Suppression

For LC-ESI-MS methods operating at flow rates >100 μL/min, where ion suppression can compromise quantitation, the fexofenadine/d6-fexofenadine pair has been shown to maintain a calibration slope close to unity (0.964 ± 0.008) [2]. This makes Fexofenadine-d6 a robust choice for methods where high flow rates are necessary for chromatographic resolution.

ANDA Method Development and Validation with Regulatory Traceability

Fexofenadine-d6 is explicitly supplied with characterization data compliant with regulatory guidelines and can be used for ANDA-related method validation and QC applications [3]. Its availability with traceability to USP or EP standards simplifies the qualification process for laboratories operating in regulated environments.

Application
Selection Property
Validation Focus
Fexofenadine quantification in human plasma research matrices
Validated LC-MS/MS ISTD performance profile
Precision/accuracy reproducibility in target matrix
High-throughput 96-well format bioanalysis
Method compatibility with protein precipitation and filtration
Throughput and manual processing assessment
Isotope dilution LC-MS/MS under ion suppression
Calibration linearity and robustness
Signal suppression control at higher flow rates
Method validation with documentation support
Characterization data and traceability documentation
Audit readiness and method documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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